2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
This compound is an indole-derived acetamide featuring a diethylamino group at the acetamide nitrogen and a cyclohexyl-ethyl carbamoyl carbonyl substituent at the 3-position of the indole ring. Its molecular formula is C₂₄H₃₂N₃O₃, with a molecular weight of 418.54 g/mol. The structural complexity arises from the indole scaffold, which is pharmacologically significant due to its prevalence in bioactive molecules.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-4-25(5-2)22(28)17-26-16-20(19-14-10-11-15-21(19)26)23(29)24(30)27(6-3)18-12-8-7-9-13-18/h10-11,14-16,18H,4-9,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLEROGGHZCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Differences in Physicochemical Properties
Lipophilicity :
- The target compound’s cyclohexyl group increases logP compared to analogs with smaller substituents (e.g., diethylacetamide in ). However, MEN10930’s naphthalene moiety results in even higher lipophilicity .
- Diethyl groups on the acetamide nitrogen reduce melting points compared to cyclohexyl-substituted analogs like .
Hydrogen Bonding :
- The carbamoyl carbonyl in the target compound offers hydrogen-bond acceptor sites, unlike the formyl group in or the dioxo group in , which may act as stronger acceptors.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential coupling steps (e.g., HATU-mediated amidation ), similar to but more complex than DCC-mediated methods used for simpler amides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
